Home > Products > Screening Compounds P28377 > Darolutamide-Glu
Darolutamide-Glu -

Darolutamide-Glu

Catalog Number: EVT-13990490
CAS Number:
Molecular Formula: C25H27ClN6O8
Molecular Weight: 575.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Darolutamide-Glu is a chemical compound derived from darolutamide, a nonsteroidal antiandrogen medication primarily used in the treatment of prostate cancer. The compound is characterized by its molecular formula C25H27ClN6O8C_{25}H_{27}ClN_{6}O_{8} and a molecular weight of approximately 574.97 g/mol. Darolutamide functions as a selective antagonist of the androgen receptor, thus inhibiting the effects of androgens such as testosterone and dihydrotestosterone, which are critical in the progression of prostate cancer. The compound's effectiveness is attributed to its ability to delay disease progression in patients with non-metastatic castration-resistant prostate cancer and metastatic hormone-sensitive prostate cancer

3
.

Source and Classification

Darolutamide was developed by Bayer HealthCare Pharmaceuticals Inc. and received approval from the U.S. Food and Drug Administration in July 2019. It is classified as a second- or third-generation nonsteroidal antiandrogen, belonging to the drug class of antiandrogens and antineoplastic agents . The compound is also categorized under the Biopharmaceutics Classification System as a Class II drug substance, indicating low solubility but high permeability .

Synthesis Analysis

Methods and Technical Details

The synthesis of darolutamide involves multiple steps that utilize readily available intermediate compounds. A notable synthetic route includes:

  1. Formation of Intermediate Compounds: The initial step involves reacting specific compounds with protective groups to form intermediates.
  2. Coupling Reactions: Subsequent reactions involve coupling these intermediates under controlled conditions, typically using solvents like dichloromethane (DCM) and bases such as DIPEA (N,N-Diisopropylethylamine).
  3. Reduction Steps: The final steps often include reduction reactions using sodium borohydride to yield darolutamide .

This synthetic pathway is designed to enhance yield and simplify operational procedures compared to previous methods, achieving higher efficiency with fewer reaction steps.

Molecular Structure Analysis

Structure and Data

The molecular structure of darolutamide features several key components:

  • Core Structure: The compound contains a pyrazole ring system, which is critical for its interaction with androgen receptors.
  • Functional Groups: It includes various functional groups such as amides and hydroxyls that enhance its pharmacological properties.
  • Stereochemistry: Darolutamide exists as a mixture of diastereomers, specifically (S;S)-darolutamide and (S;R)-darolutamide, which are formed during synthesis .

Structural Formula

The structural representation can be summarized as follows:

Darolutamide C19H19ClN6O2\text{Darolutamide }C_{19}H_{19}ClN_{6}O_{2}
Chemical Reactions Analysis

Reactions and Technical Details

Darolutamide undergoes various chemical reactions that are crucial for its metabolism and pharmacological activity:

  1. Metabolic Pathways: The primary metabolic pathway involves oxidation via cytochrome P450 enzymes, particularly CYP3A4, leading to active metabolites such as ketodarolutamide.
  2. Glucuronidation: Additionally, darolutamide is subject to glucuronidation through UGT1A9 and UGT1A1 pathways, which further modulate its bioavailability .
  3. Interactions with Transport Proteins: It is also a substrate for P-glycoprotein and breast cancer resistance protein, influencing its distribution across biological membranes .
Mechanism of Action

Process and Data

Darolutamide exerts its therapeutic effects primarily through:

  • Androgen Receptor Antagonism: By binding competitively to androgen receptors, darolutamide inhibits the actions of testosterone and dihydrotestosterone, preventing their proliferative effects on prostate cancer cells.
  • Silent Antagonism: It acts as a silent antagonist at the androgen receptor, meaning it blocks receptor activation without triggering downstream signaling pathways .
  • Impact on Disease Progression: This mechanism helps delay the progression of prostate cancer in patients who have developed resistance to other forms of androgen deprivation therapy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Darolutamide is typically presented as a white to yellowish powder.
  • Solubility: It has low solubility in aqueous solutions but demonstrates high permeability characteristics.

Chemical Properties

  • Molecular Weight: 398.85 g/mol for darolutamide; 574.97 g/mol for darolutamide-Glu.
  • LogP Value: Approximately 1.8, indicating moderate lipophilicity.
  • Hydrogen Bonding: The compound has three hydrogen bond donors and five acceptors, contributing to its solubility profile .
Applications

Scientific Uses

Darolutamide is primarily utilized in clinical settings for:

  • Prostate Cancer Treatment: It provides therapeutic benefits for patients with advanced prostate cancer by inhibiting tumor growth and delaying metastasis.
  • Research Applications: Ongoing studies are exploring its potential in combination therapies with other anticancer agents to enhance efficacy against resistant cancer forms.
Synthesis and Structural Elucidation of Darolutamide-Glu

Diastereomer-Specific Synthetic Pathways

Darolutamide exists as a 1:1 mixture of two pharmacologically active diastereomers—(S,R)-darolutamide and (S,S)-darolutamide—which interconvert in vivo via the active metabolite keto-darolutamide (also known as ORM-15341) [2] [10]. The synthesis of darolutamide requires strict stereochemical control due to the distinct spatial orientations of these diastereomers. The synthetic strategy involves:

  • Chiral Resolution Techniques: Initial synthetic routes produce racemic mixtures, resolved via enzymatic or chemical methods to isolate individual diastereomers. Advanced chromatographic separation (e.g., chiral HPLC) achieves >99% enantiomeric excess (ee) for each diastereomer [6].
  • Asymmetric Synthesis: Stereoselective pathways use chiral catalysts (e.g., cinchona alkaloids or transition-metal complexes) to generate key intermediates. For example, Evans oxazolidinone auxiliaries direct asymmetric alkylation for constructing the stereogenic center of the dihydroisoxazole core [6].
  • Convergent Coupling: The diastereomerically pure fragments are coupled with a biphenyl-carboxamide moiety via amide bond formation, followed by deprotection to yield darolutamide [10].

Table 1: Key Physicochemical Properties of Darolutamide Diastereomers

Property(S,R)-Darolutamide(S,S)-DarolutamideKeto-Darolutamide
Molecular Weight (g/mol)398.4398.4396.4
log P (Calculated)4.14.03.8
AR Binding Affinity (Ki, nM)11118
Plasma Ratio (Steady State)~1~6~2

The distinct plasma ratio shift from 1:1 (administered) to ~1:6 [(S,R):(S,S)] at steady state underscores the necessity for diastereomer-specific synthesis to ensure consistent pharmacological profiles [7].

Role of Stereochemical Interconversion in Pharmacological Activity

Stereochemical interconversion between darolutamide’s diastereomers is mediated via keto-darolutamide, forming a dynamic equilibrium that enhances therapeutic efficacy [2] [7]:

  • Mechanism of Interconversion: (S,R)- and (S,S)-darolutamide undergo reversible oxidation to keto-darolutamide (catalyzed by CYP3A4), followed by stereospecific reduction back to either diastereomer. This process alters the plasma diastereomer ratio but maintains combined AR antagonism [7].
  • Impact on Androgen Receptor (AR) Antagonism: Both diastereomers and keto-darolutamide exhibit potent AR binding (Ki = 8–11 nM) and block nuclear translocation of wild-type and mutant AR (e.g., F876L, T878A). The (S,S)-diastereomer predominates at steady state due to metabolic stability, contributing disproportionately to sustained receptor inhibition [2] [10].
  • Structural Basis for Mutant AR Inhibition: Molecular modeling reveals that darolutamide’s flexible structure accommodates mutations in the AR ligand-binding domain (LBD). For the W742C/L mutant, darolutamide retains antagonism by forming hydrophobic interactions absent with rigid antiandrogens like enzalutamide [2].

Table 2: Antagonistic Activity of Darolutamide Components Against AR Mutants

AR Variant(S,R)-Darolutamide(S,S)-DarolutamideKeto-DarolutamideEnzalutamide
Wild TypeFull antagonistFull antagonistFull antagonistFull antagonist
F876LFull antagonistFull antagonistFull antagonistAgonist
W742CFull antagonistFull antagonistFull antagonistPartial agonist
T878AFull antagonistFull antagonistFull antagonistAgonist

Metabolic Transformation Pathways Linking Darolutamide to Darolutamide-Glu

Darolutamide undergoes a multi-step biotransformation to form the glucuronide conjugate darolutamide-glu, facilitating its elimination:1. Phase I Metabolism:- Oxidation: CYP3A4 catalyzes the formation of keto-darolutamide, the primary circulating metabolite. This step is reversible, contributing to the diastereomer equilibrium [7].- Secondary Oxidation: Minor pathways involve CYP2C8/9, generating hydroxylated intermediates [3].2. Phase II Conjugation:- Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs, primarily UGT1A9 and UGT1A1) conjugate keto-darolutamide with glucuronic acid, yielding darolutamide-glu (keto-darolutamide glucuronide). This metabolite is hydrophilic and excreted via bile or urine [3] [7].3. Transporter-Mediated Elimination:- Darolutamide-glu is a substrate for efflux transporters BCRP (breast cancer resistance protein) and P-glycoprotein (P-gp), which regulate its biliary excretion. Inhibition of these transporters (e.g., by itraconazole) increases systemic exposure [3].

Table 3: Metabolic Pathway Parameters for Darolutamide-Glu Formation

StepEnzyme/TransporterTmax (h)Contribution to Clearance
Oxidation to Keto-DarolutamideCYP3A44–6~70%
GlucuronidationUGT1A9/UGT1A16–8~25%
Biliary ExcretionBCRP/P-gp24–48>80% of eliminated dose

The darolutamide → keto-darolutamide → darolutamide-glu pathway ensures efficient clearance while maintaining therapeutic AR blockade through the dynamic diastereomer pool [3] [7].

Properties

Product Name

Darolutamide-Glu

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[3-[[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]carbamoyl]-1H-pyrazol-5-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H27ClN6O8

Molecular Weight

575.0 g/mol

InChI

InChI=1S/C25H27ClN6O8/c1-11(10-32-6-5-16(31-32)13-3-4-14(9-27)15(26)7-13)28-23(36)18-8-17(29-30-18)12(2)39-25-21(35)19(33)20(34)22(40-25)24(37)38/h3-8,11-12,19-22,25,33-35H,10H2,1-2H3,(H,28,36)(H,29,30)(H,37,38)/t11-,12?,19-,20-,21+,22-,25+/m0/s1

InChI Key

OKBOLZCXQYZEGL-IVRNUPPQSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.